5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine

Corrosion Inhibition Materials Science Structural Isomerism

5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 383130-61-8) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole class. It consists of a central 1,3,4-thiadiazole ring substituted at the 5-position with a naphthalen-1-ylmethyl group and bearing a primary amine at the 2-position.

Molecular Formula C13H11N3S
Molecular Weight 241.31
CAS No. 383130-61-8
Cat. No. B2881747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine
CAS383130-61-8
Molecular FormulaC13H11N3S
Molecular Weight241.31
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC3=NN=C(S3)N
InChIInChI=1S/C13H11N3S/c14-13-16-15-12(17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,14,16)
InChIKeyFZBLLTOCSPCNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 383130-61-8): Core Structural & Physicochemical Baseline for Procurement Decision-Making


5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 383130-61-8) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazole class [1]. It consists of a central 1,3,4-thiadiazole ring substituted at the 5-position with a naphthalen-1-ylmethyl group and bearing a primary amine at the 2-position [1]. The compound has a molecular formula of C13H11N3S and a molecular weight of 241.31 g/mol [1]. It is typically supplied as a solid with commercial purities ranging from 95% to 98% . Computed properties include a XLogP3-AA value of 3.2, indicating moderate lipophilicity, and a topological polar surface area of 80.04 Ų [1].

Why 5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 383130-61-8) Cannot Be Arbitrarily Substituted with Closely Related Analogs: Structural Determinants of Divergent Performance Profiles


The 1,3,4-thiadiazole scaffold is a privileged pharmacophore with a broad range of biological activities [1][2]. However, subtle modifications to the substitution pattern can lead to dramatic differences in potency, selectivity, and application scope. For instance, the positional isomer 2-amino-5-(naphthalen-2-ylmethyl)-1,3,4-thiadiazole (ANYT) demonstrates strong corrosion inhibition (up to 95% efficiency) on low carbon steel in acidic media [3], whereas the 1-naphthylmethyl isomer (the target compound) has not been evaluated in this context, underscoring how a simple change from a 1- to a 2-naphthylmethyl group can redirect utility from a materials science to a biomedical tool. Furthermore, the introduction of a thioether bridge in 5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-amine yields reported micromolar-range cytotoxicity against HeLa and MCF7 cancer cell lines , a profile that may differ substantially from the methylene-bridged target compound. Therefore, in-class substitution without direct comparative data is scientifically unjustified and can lead to divergent and unpredictable experimental outcomes.

Quantitative Evidence Guide for 5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 383130-61-8): Differentiation vs. Analogs & In-Class Candidates


Structural Isomerism Drives Divergent Application Profiles: 1-Naphthylmethyl vs. 2-Naphthylmethyl Positioning

The target compound (5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-amine) is a structural isomer of 2-amino-5-(naphthalen-2-ylmethyl)-1,3,4-thiadiazole (ANYT). ANYT has been demonstrated to achieve >95% corrosion inhibition efficiency on low carbon steel in 1 M HCl at 500 ppm [1]. In contrast, the target compound (1-naphthylmethyl isomer) has not been reported in the literature for corrosion inhibition studies, and its primary reported applications lie in biomedical research tool contexts . This isomer-specific divergence illustrates that the 1-naphthylmethyl substituent directs utility toward a different experimental space compared to its 2-naphthylmethyl counterpart.

Corrosion Inhibition Materials Science Structural Isomerism

Linker Chemistry Defines Cytotoxic Potential: Methylene Bridge vs. Thioether in 1-Naphthylmethyl Analogs

The direct thioether analog, 5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-amine, has been reported to exhibit moderate cytotoxicity with IC50 values of 25 μM against HeLa (cervical cancer) and 30 μM against MCF7 (breast cancer) cell lines . The target compound, bearing a methylene (-CH2-) bridge instead of a thioether (-S-), lacks comparable published cytotoxicity data, and its biological activity profile remains largely uncharacterized . This linker-based difference is critical, as the presence of the sulfur atom can influence molecular conformation, electronic properties, and target engagement.

Cytotoxicity Anticancer Linker SAR

Lipophilicity and Solubility Profile as Procurement-Relevant Differentiation: Computed XLogP3 and PSA

The target compound has a computed XLogP3-AA value of 3.2 and a topological polar surface area (TPSA) of 80.04 Ų [1]. In comparison, the unsubstituted 1,3,4-thiadiazol-2-amine scaffold has a lower XLogP (~0.23) and a smaller TPSA (~78.3 Ų) [2][3]. The introduction of the naphthalen-1-ylmethyl group increases lipophilicity, which can affect membrane permeability and solvent compatibility. This difference is quantifiable and relevant for researchers optimizing formulation conditions or selecting solvents for biological assays.

Physicochemical Properties Drug-likeness Solubility

Synthetic Utility: Commercial Availability and Purity Benchmarks

The target compound is commercially available from multiple vendors with purities ranging from 95% to 98% . This level of purity is suitable for its primary application as a versatile small molecule scaffold and building block for the synthesis of more complex molecules . In contrast, some structurally similar analogs (e.g., 5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-amine) are less widely stocked and may have longer lead times. The target compound's established supply chain and defined purity specifications reduce procurement risk for medicinal chemistry and chemical biology campaigns.

Synthesis Building Block Purity

Defined Application Scenarios for 5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine (CAS 383130-61-8) Based on Verified Evidence


Medicinal Chemistry Lead Optimization: Scaffold Diversification and Structure-Activity Relationship (SAR) Studies

The compound serves as a versatile 1,3,4-thiadiazole scaffold for lead optimization campaigns. Its naphthalen-1-ylmethyl substituent provides a defined increase in lipophilicity (XLogP3 = 3.2) compared to the unsubstituted parent, enabling systematic exploration of hydrophobic binding pockets [1]. Procurement is supported by reliable commercial availability at purities of 95–98%, reducing lead times for SAR iterations .

Chemical Biology Probe Development: Starting Point for Phenotypic Screening

Given its classification as a research tool and enzyme inhibitor candidate, the compound is suitable as a starting point for phenotypic screening against disease-relevant cell lines or target-based assays . Its undefined cytotoxicity profile offers an opportunity to discover novel bioactivities not confounded by known polypharmacology, a valuable attribute for early-stage probe discovery .

Organic Synthesis: Advanced Building Block for Heterocyclic Chemistry

The primary amine group at the 2-position of the thiadiazole ring enables facile functionalization (e.g., acylation, alkylation, condensation) to generate diverse chemical libraries . This utility is well-documented and supported by multiple vendors who market the compound as a small molecule scaffold .

Technical Documentation Hub

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